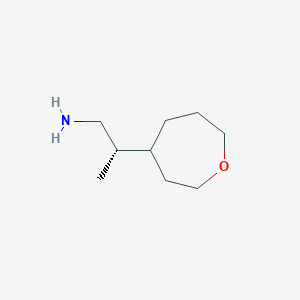

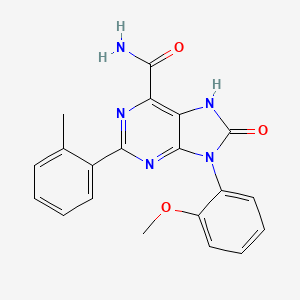

![molecular formula C14H16N2O2 B3003891 3-甲氧基-4-[(6-甲基-3-吡啶基)甲氧基]苯胺 CAS No. 2097800-25-2](/img/structure/B3003891.png)

3-甲氧基-4-[(6-甲基-3-吡啶基)甲氧基]苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline is not directly mentioned in the provided papers. However, the papers do discuss related compounds with methoxy-aniline structures and their biological activities or molecular properties. For instance, the first paper describes a compound with antiproliferative activity towards human cancer cells, which is part of a series of indenopyrazoles synthesized from indanones and phenyl isothiocyanates . The second paper investigates a different methoxy-aniline derivative, focusing on its molecular structure and spectroscopic properties . These studies provide insights into the chemical behavior and potential applications of methoxy-aniline derivatives, which could be relevant to the analysis of 3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from various precursors. In the first paper, the synthesis of indenopyrazoles is achieved in two steps from indanones and phenyl isothiocyanates . Although the exact synthesis of 3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline is not detailed, similar synthetic strategies could potentially be applied, considering the structural similarities with the compounds discussed.

Molecular Structure Analysis

The second paper provides a comprehensive analysis of the molecular structure of a methoxy-aniline derivative using both theoretical and experimental approaches . The optimized geometrical structure, vibrational frequencies, and NMR shifts were obtained using ab initio HF and density functional method (B3LYP) with a 6-31G* basis set. A good correlation was found between the experimental and calculated data. This suggests that similar methods could be used to analyze the molecular structure of 3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of 3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline, they do provide insights into the reactivity of similar compounds. For example, the first paper mentions that the presence of a methoxy group is essential for the cell growth inhibition activity of the compound studied . This indicates that methoxy groups in such compounds can play a crucial role in their biological reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-aniline derivatives can be inferred from spectroscopic data, as shown in the second paper . The IR and NMR spectroscopic techniques were used to characterize the compound, and HOMO-LUMO analysis was performed to calculate properties like the energy gap. These methods and findings could be relevant when analyzing the physical and chemical properties of 3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline.

科学研究应用

聚合中的催化应用

- 乙烯聚合催化剂:具有取代苯胺基团(包括甲氧基变体)的铁(II)双(亚氨基)吡啶配合物在乙烯聚合中显示出高催化活性,生成具有双峰或宽分子量分布的线性聚乙烯 (Guo et al., 2010)。

电化学和光谱电化学

- 氧化为二阳离子:对甲氧基取代苯胺的电化学氧化研究提供了对二阳离子生成的见解,有助于更深入地了解电分析和光谱电化学行为 (Speiser, Rieker, & Pons, 1983)。

聚合物中的结构和电子效应

- 聚合研究:甲基和甲氧基取代苯胺已经电聚合,揭示了平面性和导电性的差异。与甲基相比,甲氧基尤其被观察到诱导不太明显的空间位阻效应,影响聚合物结构 (D'Aprano, Leclerc, & Zotti, 1993)。

反应机理和合成

- 克诺尔吡咯合成:已经探索了甲氧基苯胺在化学反应中的独特特性,特别是在克诺尔吡咯合成的变体中,突出了其在复杂有机化合物合成中的作用 (Zhang, Jiang, & Liang, 2010)。

作用机制

The mechanism of action of “3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline” in chemical reactions is related to its participation in Suzuki–Miyaura coupling . In this process, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .

安全和危害

属性

IUPAC Name |

3-methoxy-4-[(6-methylpyridin-3-yl)methoxy]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-10-3-4-11(8-16-10)9-18-13-6-5-12(15)7-14(13)17-2/h3-8H,9,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSAEEHFARVNQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)COC2=C(C=C(C=C2)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methanol](/img/structure/B3003808.png)

![1-(2-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3003810.png)

![2-(2,5-dimethylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B3003812.png)

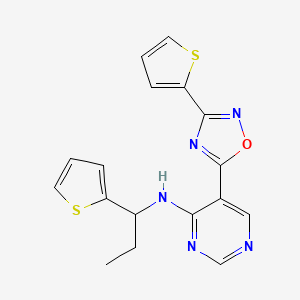

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3003813.png)

![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B3003821.png)

![5-{[(4-ethoxyphenyl)amino]sulfonyl}-3-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3003822.png)

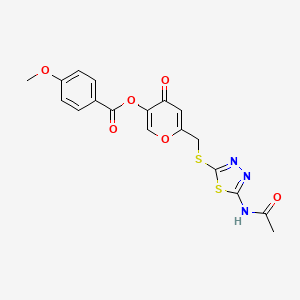

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B3003823.png)

![N-(2,4-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3003825.png)

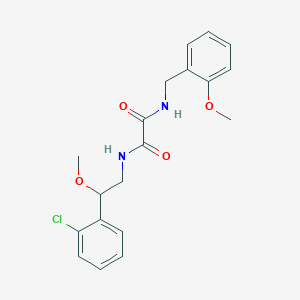

![6-(4-Butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3003826.png)